Torcetrapib

描述

托塞特拉匹布是由辉瑞公司开发的一种用于治疗高胆固醇血症(胆固醇水平升高)和预防心血管疾病的化合物。它以其抑制胆固醇酯转移蛋白 (CETP) 的能力而闻名,CETP 在将胆固醇从高密度脂蛋白 (HDL) 转移到低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL) 中发挥作用。 通过抑制 CETP,托塞特拉匹布可以提高 HDL 胆固醇水平并降低 LDL 胆固醇水平 .

准备方法

托塞特拉匹布的合成涉及多个步骤,从对氯三氟甲苯的胺化开始,这是由 麻省理工学院的 Stephen Buchwald 博士 开发的一种反应。然后通过一系列反应进一步处理该化合物以获得最终产物。 工业生产方法包括使用固体脂质分散剂配方来提高托塞特拉匹布的口服生物利用度 。 这涉及使用反溶剂沉淀策略将药物掺入固体脂质微粒 (SLM) 或固体脂质纳米粒 (SLN) 中 .

化学反应分析

托塞特拉匹布会发生各种化学反应,包括:

氧化和还原: 这些反应可以改变分子中的官能团,影响其药理特性。

取代: 这些反应中常用的试剂包括卤化剂和亲核试剂,导致形成不同的衍生物。

水解: 该反应可以分解托塞特拉匹布中的酯键,导致形成羧酸和醇。

科学研究应用

ILLUMINATE Trial

The most notable clinical trial involving torcetrapib was the ILLUMINATE study, which included 15,067 participants at high cardiovascular risk. The trial aimed to assess the impact of this compound on cardiovascular events. While the drug significantly raised HDL-C levels by approximately 72% and lowered LDL-C levels by around 20%, it was ultimately halted due to an increase in cardiovascular events and mortality . The trial highlighted off-target effects such as elevated blood pressure and increased aldosterone levels, which contributed to adverse outcomes .

Other Trials

Additional studies, including RADIANCE and ILLUSTRATE, evaluated the effects of this compound on atherosclerosis using imaging techniques to measure changes in arterial thickness and plaque burden. Despite achieving substantial increases in HDL-C, these studies did not demonstrate beneficial effects on atheroma burden or carotid intima-media thickness .

Safety Profile

This compound's safety profile raised significant concerns during clinical trials. Notably:

- Increased Blood Pressure : Participants experienced significant increases in systolic blood pressure, attributed to off-target effects rather than direct CETP inhibition .

- Electrolyte Disturbances : The drug induced changes in plasma levels of potassium and sodium, alongside elevated aldosterone production .

- Adverse Events : The frequency of adverse events did not increase with dose; however, the nature of these events led to heightened scrutiny regarding the drug's overall safety .

Comparative Analysis with Other CETP Inhibitors

Despite its initial promise, this compound's failure prompted further investigation into other CETP inhibitors like anacetrapib and evacetrapib. These drugs have shown varying degrees of success in raising HDL-C without the detrimental side effects associated with this compound. For instance:

- Anacetrapib demonstrated a significant reduction in coronary events over a longer follow-up period compared to this compound .

- Evacetrapib also showed promising results but was halted early due to futility in demonstrating cardiovascular benefits despite HDL elevation .

Case Studies

Several case studies illustrate this compound's pharmacological impact:

| Study | Participants | HDL-C Change | LDL-C Change | Outcome | Comments |

|---|---|---|---|---|---|

| ILLUMINATE | 15,067 | ↑72% | ↓20% | ↑CV Events | Increased mortality led to trial termination |

| RADIANCE 1 & 2 | Various | ↑~60% | ↓~20% | No Benefit | No change in atheroma burden observed |

| ILLUSTRATE | Various | ↑~60% | ↓~20% | No Benefit | Focused on imaging for atherosclerosis assessment |

作用机制

托塞特拉匹布通过抑制胆固醇酯转移蛋白 (CETP) 来发挥作用,CETP 通常将胆固醇从 HDL 转移到 LDL 和 VLDL。 通过抑制此过程,托塞特拉匹布可以提高 HDL 胆固醇水平并降低 LDL 胆固醇水平 。 该机制涉及与 CETP 结合并阻止其与脂蛋白相互作用,从而改变体内胆固醇的分布 .

相似化合物的比较

托塞特拉匹布属于一类称为 CETP 抑制剂的化合物。类似的化合物包括:

- 达尔塞特拉匹布

- 阿奈塞特拉匹布

- 依伐他匹布

这些化合物也抑制 CETP,并已研究其提高 HDL 胆固醇水平和降低 LDL 胆固醇水平的潜力。 托塞特拉匹布的独特之处在于其开发由于不良反应(如死亡率和心血管事件增加)而停止 。 其他 CETP 抑制剂已显示出更良好的安全性特征,并继续因其治疗潜力而被研究 .

生物活性

Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that was developed to increase high-density lipoprotein cholesterol (HDL-C) levels while lowering low-density lipoprotein cholesterol (LDL-C). Despite its initial promise, the compound's biological activity has been associated with significant adverse effects, leading to its discontinuation in clinical trials. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid profiles, and outcomes from clinical studies.

This compound primarily functions by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound increases HDL-C levels while decreasing LDL-C levels. This mechanism was hypothesized to provide cardiovascular benefits by enhancing reverse cholesterol transport, a process where excess cholesterol is transported from peripheral tissues back to the liver for excretion.

Biological Effects

-

Lipid Profile Modulation :

- HDL-C Increase : Clinical studies have demonstrated that this compound significantly elevates HDL-C levels. In the ILLUMINATE trial, patients receiving this compound showed a 72.1% increase in HDL-C compared to baseline .

- LDL-C Decrease : The same trial reported a 24.9% decrease in LDL-C levels among participants treated with this compound .

- Electrolyte Imbalances :

- Adrenal Hormone Production :

ILLUMINATE Trial

The ILLUMINATE trial was pivotal in assessing the safety and efficacy of this compound combined with atorvastatin. It involved 15,067 patients at high risk for coronary events:

- Results : The trial was terminated prematurely due to an observed increase in mortality among patients taking this compound compared to those on atorvastatin alone (82 deaths vs. 51 deaths) after 1.5 years .

- Adverse Effects : Patients treated with this compound experienced significant increases in blood pressure and adverse cardiovascular events, raising concerns about its safety profile despite improvements in lipid parameters .

Additional Studies

Other studies have highlighted the differential effects of this compound on various HDL subtypes:

- HDL Functionality : Research found that this compound improved the free cholesterol efflux capacity of HDL2 particles from dyslipidemic patients, suggesting potential benefits in restoring HDL functionality despite its adverse outcomes .

- Animal Studies : In rabbit models, this compound reduced atherosclerosis lesion areas significantly when administered alongside an atherogenic diet, indicating its potential for anti-atherogenic effects under specific conditions .

Table: Summary of Key Findings

| Study/Trial | HDL-C Change (%) | LDL-C Change (%) | Notable Adverse Effects |

|---|---|---|---|

| ILLUMINATE Trial | +72.1 | -24.9 | Increased mortality, hypertension |

| Animal Studies | +300% (in rabbits) | Not specified | Reduced atherosclerosis lesion area |

| In Vitro Studies | Enhanced efflux capacity | N/A | Induced adrenal hormone production |

属性

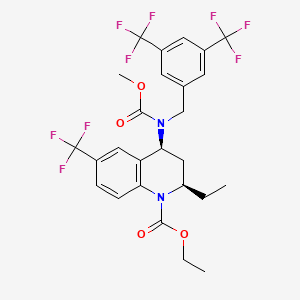

IUPAC Name |

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGWTNRGKRWGS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F9N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180873 | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins. | |

| Record name | Torcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

262352-17-0 | |

| Record name | Torcetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torcetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262352-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TORCETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Torcetrapib?

A1: this compound acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, this compound increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]

Q2: What were the observed lipid changes in patients treated with this compound?

A2: Clinical trials demonstrated that this compound significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when this compound was administered alone and in combination with statin therapy. [, ]

Q3: How does this compound affect apolipoprotein E metabolism?

A4: In subjects treated with this compound alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, this compound increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []

Q4: Does this compound influence reverse cholesterol transport?

A5: While this compound increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while this compound increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []

Q5: How does this compound affect the atherogenicity of postprandial triglyceride-rich lipoproteins?

A6: Studies show that this compound, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []

Q7: What is known about the structure-activity relationship of this compound and its analogs?

A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in this compound is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of this compound, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []

Q8: How is this compound metabolized in the body?

A9: this compound undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, this compound metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []

Q9: What is the primary route of elimination for this compound?

A10: Following oral administration, a majority of the administered dose of this compound is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]

Q10: How do the pharmacokinetics of this compound differ across species?

A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of this compound vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.

Q11: What preclinical models were used to study the effects of this compound?

A12: Various animal models, including rabbits and hamsters, were used to study the effects of this compound on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of this compound on cholesterol efflux. []

Q12: Did this compound show efficacy in preclinical models of atherosclerosis?

A13: In New Zealand White rabbits fed an atherogenic diet, this compound at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []

Q13: What were the findings of the ILLUMINATE clinical trial?

A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of this compound in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the this compound group. [, ]

Q14: Did this compound demonstrate any benefit on atherosclerosis progression in clinical trials?

A15: Despite favorable changes in lipid profiles, this compound failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with this compound plus atorvastatin compared to atorvastatin alone. []

Q15: What were the main safety concerns associated with this compound?

A16: this compound treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving this compound exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []

Q16: What is the hypothesized mechanism behind the adverse effects of this compound?

A17: The adverse effects of this compound, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that this compound can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]

Q17: Did this compound affect endothelial function?

A18: Research indicates that this compound can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that this compound can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]

Q18: Did this compound have any impact on glucose metabolism?

A19: Interestingly, this compound demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] this compound treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]

Q19: What analytical techniques were employed to study this compound and its metabolites?

A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of this compound and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。